molecular formula C17H19ClO B3052359 4-tert-Butyl-3'-chlorobenzhydrol CAS No. 40626-12-8

4-tert-Butyl-3'-chlorobenzhydrol

Cat. No.: B3052359
CAS No.: 40626-12-8
M. Wt: 274.8 g/mol
InChI Key: MLEGYSXCVHISNZ-UHFFFAOYSA-N
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Description

4-tert-Butyl-3’-chlorobenzhydrol is a chemical compound with the molecular formula C17H19ClO and a molecular weight of 274.7895 . It is used as a reactant in the preparation of multi-branched structures based on triphenylamine for enhanced two-photon absorption .


Synthesis Analysis

The synthesis of 4-tert-Butyl-3’-chlorobenzhydrol involves several steps. A method for synthesizing 4-tert-butyl benzyl chloride involves weighing a certain amount of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid, and mixing the raw materials with stirring . The mixed raw materials are then heated in a water bath to 60 to 70 degrees Celsius, controlling the reaction temperature to be 70 to 75 degrees Celsius and reacting for 10 to 20 hours .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-3’-chlorobenzhydrol is characterized by the presence of a tert-butyl group and a chlorobenzhydrol group . The tert-butyl group is an organic compound with the formula (CH3)3CC6H4OH .

Scientific Research Applications

Electrophilic Aromatic Chlorination

Appelbaum et al. (2001) studied the electrophilic and anodic chlorination of 1,4-dimethoxy-2-tert-butylbenzene, revealing mechanistic differences between the two types of chlorination. While electrophilic chlorination requires Lewis acid catalysts and yields a series of chlorinated products, anodic chlorination produces 1,4-dimethoxy-2-tert-butyl-6-chlorobenzene and 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene as primary products. The study highlights the potential of anodic chlorination in yielding specific chlorinated derivatives of tert-butylbenzene compounds, possibly including 4-tert-Butyl-3'-chlorobenzhydrol (Appelbaum et al., 2001).

Dirhodium-Catalyzed Oxidation

Ratnikov et al. (2011) described the use of dirhodium caprolactamate as a catalyst for the generation of tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidizes phenols and anilines. The study provides insights into the catalytic oxidation processes that could potentially involve this compound as a substrate or intermediate (Ratnikov et al., 2011).

N-tert-Butanesulfinyl Imines in Asymmetric Synthesis

Ellman et al. (2002) explored the use of N-tert-butanesulfinyl aldimines and ketimines for the asymmetric synthesis of amines. These imines are activated by the tert-butanesulfinyl group, which also serves as a powerful chiral directing group. The study suggests that similar strategies could potentially be applied to derivatives of this compound for asymmetric synthesis applications (Ellman et al., 2002).

Molecular Structure Analysis

Mathammal et al. (2016) conducted a detailed study on the molecular structure, vibrational spectra, and chemical shifts of 3,5 di tert butyl 4 hydroxy benzoic acid. The research included quantum chemical calculations and spectroscopic analysis, providing a framework for understanding the structural and electronic properties of similar compounds like this compound (Mathammal et al., 2016).

Rhodium-Catalyzed Hydroformylation

Mikhel et al. (2011) reported on the synthesis and application of a new diphosphite ligand in rhodium-catalyzed hydroformylation, showcasing the potential of tert-butyl-substituted compounds in catalysis and complexation behavior. This research could hint at the catalytic roles or coordination chemistry that this compound might exhibit (Mikhel et al., 2011).

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-chlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEGYSXCVHISNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373794
Record name 4-tert-Butyl-3'-chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40626-12-8
Record name 4-tert-Butyl-3'-chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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